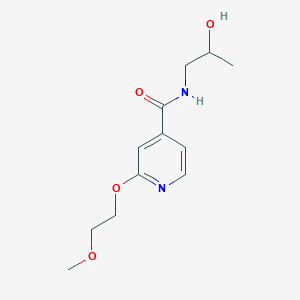
ethyl 5-bromo-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Mechanism of Action
The mechanism of action of ethyl 5-bromo-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in disease pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent antioxidant and anti-inflammatory properties. Additionally, it has been shown to have cytotoxic effects on cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 5-bromo-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate in lab experiments is its high potency and selectivity. However, one of the main limitations of this compound is its low solubility in water, which can make it challenging to work with in certain experimental setups.
Future Directions
There are several future directions for the study of ethyl 5-bromo-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate. One potential direction is the development of more efficient and scalable synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various disease pathways. Finally, the development of more water-soluble derivatives of this compound could also be an interesting area of research.
Synthesis Methods
The synthesis of ethyl 5-bromo-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate involves the reaction of 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carbaldehyde with ethyl 5-bromo-6-oxohexanoate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Scientific Research Applications
Ethyl 5-bromo-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it is being explored as a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
ethyl 5-bromo-6-(5-methyl-2-oxo-1,3-dihydroimidazol-4-yl)-6-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4/c1-3-19-9(16)6-4-5-8(13)11(17)10-7(2)14-12(18)15-10/h8H,3-6H2,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOQHPHJLCNRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C(=O)C1=C(NC(=O)N1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzoate](/img/structure/B2596694.png)

![(E)-2,5-dichloro-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carbohydrazide](/img/structure/B2596697.png)
![[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol, Mixture of diastereomers](/img/structure/B2596699.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide](/img/structure/B2596700.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2596702.png)


![4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}morpholine-3-carbonitrile](/img/structure/B2596705.png)